molecular formula C18H17N3O2S B8513328 5h-Pyrrolo[1,2-a]imidazole,6,7-dihydro-2-[4-(methylsulfonyl)phenyl]-3-(4-pyridinyl)- CAS No. 122454-53-9

5h-Pyrrolo[1,2-a]imidazole,6,7-dihydro-2-[4-(methylsulfonyl)phenyl]-3-(4-pyridinyl)-

Cat. No.: B8513328
CAS No.: 122454-53-9
M. Wt: 339.4 g/mol
InChI Key: UAWYZYOYQADKCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5h-Pyrrolo[1,2-a]imidazole,6,7-dihydro-2-[4-(methylsulfonyl)phenyl]-3-(4-pyridinyl)- is a useful research compound. Its molecular formula is C18H17N3O2S and its molecular weight is 339.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5h-Pyrrolo[1,2-a]imidazole,6,7-dihydro-2-[4-(methylsulfonyl)phenyl]-3-(4-pyridinyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5h-Pyrrolo[1,2-a]imidazole,6,7-dihydro-2-[4-(methylsulfonyl)phenyl]-3-(4-pyridinyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

122454-53-9

Molecular Formula

C18H17N3O2S

Molecular Weight

339.4 g/mol

IUPAC Name

2-(4-methylsulfonylphenyl)-3-pyridin-4-yl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole

InChI

InChI=1S/C18H17N3O2S/c1-24(22,23)15-6-4-13(5-7-15)17-18(14-8-10-19-11-9-14)21-12-2-3-16(21)20-17/h4-11H,2-3,12H2,1H3

InChI Key

UAWYZYOYQADKCS-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=C(N3CCCC3=N2)C4=CC=NC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred solution of 0.64 g (1.98 mmoles) of 2-(4-methylsulfinylphenyl)-3-(4-pyridyl)-6,7-dihydro-[5H]pyrrolo[1,2-a]imidazole of Example 4 in water was treated dropwise over 45 minutes with an aqueous solution of 0.209 g (1.32 mmoles) of potassium permanganate. After stirring overnight, the suspension was extracted with methylene chloride. The organic phase was dried over anhydrous potassium carbonate and stripped in vacuo. The residue flash chromatographed in silica eluting with 2 to 4% methanol in chloroform. The solvent was removed in vacuo and the residue recrystallized from ethyl acetate to afford the desired titled compound, mp 222.5°-224° C. 1H NMR (250 MHz, CDCl3) δ 8.62 (2H,d), 7.85 (2H,d), 7.72 (2H,d), 7.26 (2H,d), 4.05 (2H,t), 3.05(s) superimposed upon 3.03(t) (5H total), 2.70 (2H,q).
Quantity
0.209 g
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
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Reaction Step One

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